tert-butyl (3R)-3-amino-3-phenylpropanoate

Enzymatic Kinetic Resolution Chiral Resolution Candida antarctica Lipase A

tert-Butyl (3R)-3-amino-3-phenylpropanoate (CAS 161671-34-7) is a chiral β-amino acid ester that serves as a versatile intermediate in asymmetric organic synthesis. The compound features a propanoate backbone with a free amino group at the β-position, a phenyl substituent, and a tert-butyl ester protecting group.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
CAS No. 161671-34-7
Cat. No. B062256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (3R)-3-amino-3-phenylpropanoate
CAS161671-34-7
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(C1=CC=CC=C1)N
InChIInChI=1S/C13H19NO2/c1-13(2,3)16-12(15)9-11(14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3/t11-/m1/s1
InChIKeyTYYCBAISLMKLMT-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (3R)-3-amino-3-phenylpropanoate (CAS 161671-34-7): Baseline Profile of a Specialized Chiral β-Amino Acid Ester Building Block


tert-Butyl (3R)-3-amino-3-phenylpropanoate (CAS 161671-34-7) is a chiral β-amino acid ester that serves as a versatile intermediate in asymmetric organic synthesis. The compound features a propanoate backbone with a free amino group at the β-position, a phenyl substituent, and a tert-butyl ester protecting group. Its (R)-stereochemistry is critical for applications requiring specific optical rotation, making it a key building block for synthesizing enantiomerically pure pharmaceuticals and bioactive molecules . The tert-butyl ester moiety provides distinct chemoselective stability and orthogonal deprotection advantages compared to methyl or ethyl ester analogs [1].

Why Generic Substitution of tert-Butyl (3R)-3-amino-3-phenylpropanoate Fails: The Criticality of Stereochemistry and Ester Function


Simple substitution of this compound with a racemic mixture, the opposite (S)-enantiomer, or a different ester analog (e.g., methyl or ethyl) is not scientifically valid. The (R)-configuration is a strict requirement for synthesizing specific chiral drug intermediates like dapoxetine, where stereochemistry dictates binding affinity and therapeutic effect [1]. Furthermore, the tert-butyl ester is not a passive capping group; it induces unique reactivity and chemoselectivity patterns under enzymatic or chemical conditions that methyl and ethyl esters cannot replicate. Evidence demonstrates that only the tert-butyl ester allows for highly enantioselective kinetic resolution (E > 100) while resisting non-specific ester hydrolysis under specific catalytic conditions, a profile not shared by other substrate esters [2].

Quantitative Differentiation Evidence Guide for tert-Butyl (3R)-3-amino-3-phenylpropanoate Against Closest Analogs


Enzymatic Kinetic Resolution Enantioselectivity: tert-Butyl Ester Achieves E > 100, Superior to Other β-Amino Acid Substrates

In a direct head-to-head study, the kinetic resolution of tert-butyl 3-amino-3-phenylpropanoate (racemic substrate) using Candida antarctica lipase A (CAL-A) and ethyl butanoate as the acyl donor demonstrated an enantioselectivity of E > 100, which is at the theoretical maximum. Under identical conditions, the structurally related substrate 3-aminobutanoic acid tert-butyl ester achieved a significantly lower selectivity of E = 60. This quantifies the compound's superior fit within the enzyme's active site for N-acylation, enabling high-yield production of enantiopure material [1].

Enzymatic Kinetic Resolution Chiral Resolution Candida antarctica Lipase A

Chemoselective Stability: Unique Resistance of the tert-Butyl Ester to CAL-A-Catalyzed Hydrolysis

Following kinetic resolution, the N-acylated product of tert-butyl 3-amino-3-phenylpropanoate was uniquely stable to further hydrolysis by CAL-A. The tert-butyl ester bond remained completely intact. In contrast, the analogous N-acylated products of tert-butyl 3-amino-4-methylpentanoate and 3-aminobutanoate underwent significant CAL-A-catalyzed hydrolysis of the tert-butyl ester group, leading to product mixtures and lower yields. This unique substrate-dependent chemoselectivity – where the enzyme exclusively cleaves the amide bond but leaves the tert-butyl ester untouched – is specific to the 3-phenyl derivative [1].

Biocatalysis Protecting Group Strategy Chemoselectivity

Carboxylic Acid Activation: Direct Conversion to Acid Chloride, Unachievable with Methyl or Ethyl Esters

A broad class-level property of tert-butyl esters is their ability to be directly converted into acid chlorides upon treatment with thionyl chloride (SOCl₂) at room temperature. This reaction proceeds in very good yields. In contrast, benzyl, methyl, ethyl, and isopropyl esters are essentially unreactive under these conditions. This allows the tert-butyl ester of (3R)-3-amino-3-phenylpropanoate to serve as a latent activated carboxyl group, enabling further selective acylation reactions without the need for a separate deprotection step that could compromise the chiral integrity at the β-carbon center [1].

Synthetic Methodology Acid Chloride Formation Orthogonal Protection

Defined (R)-Stereochemistry for Targeted Drug Intermediate Synthesis: The Dapoxetine Precursor

The (R)-configuration of this compound is a mandatory structural requirement for the synthesis of specific active pharmaceutical ingredients (APIs). A reported route to dapoxetine hydrochloride, a serotonin reuptake inhibitor, specifically requires (R)-3-amino-3-phenylpropanoic acid as a key intermediate, which is effectively delivered from its tert-butyl ester precursor. While (S)-3-amino-3-phenylpropanoate tert-butyl ester (CAS 120686-18-2) is commercially available, it cannot be directly substituted in this synthetic pathway without yielding the inactive enantiomer of the target API [1].

Pharmaceutical Intermediate Stereospecific Synthesis Dapoxetine

Commercial Specification and Physical Form: Liquid Handling and Purity Benchmark

The commercially available product from major global suppliers is standardized at 97% purity as a slightly viscous liquid . This contrasts with the free acid (R)-3-amino-3-phenylpropanoic acid (CAS 13921-90-9), which is a solid, and the hydrochloride salt of the ethyl ester (CAS 340188-50-3), which is also a solid. The liquid physical form of the tert-butyl ester can simplify automated dispensing, solution-phase parallel synthesis, and flow chemistry applications, providing an operational advantage in high-throughput or kilogram-scale process settings.

Procurement Specification Purity Analysis Physical Form

High-Value Application Scenarios for tert-Butyl (3R)-3-amino-3-phenylpropanoate Based on Evidence-Driven Differentiation


Scalable Biocatalytic Production of Enantiopure N-Acylated β-Phenylalanine Derivatives

The exceptional lipase-catalyzed kinetic resolution profile (E > 100) and the unique post-resolution chemoselective stability of the tert-butyl ester bond make this compound the optimal substrate for large-scale enzymatic production of both (R)- and (S)-N-acylated β-phenylalanine building blocks. A process chemist can leverage this to obtain the unreacted (S)-ester and the N-acylated (R)-amide in highly pure form without ester hydrolysis side-reactions, a workflow not available with other β-amino acid substrates [1].

Specific Synthesis of (R)-Enantiomer-Dependent Pharmaceuticals like Dapoxetine

This compound is the source of the crucial (R)-3-amino-3-phenylpropanoic acid fragment in the chiral synthesis of dapoxetine hydrochloride. Any group developing this API or its generic versions must source the (R)-tert-butyl ester to ensure the final product's correct stereochemistry and pharmacological activity. Substitution with the (S)-enantiomer or a racemate is not a viable alternative [2].

Direct-Activation Strategy for Peptide Coupling or Fragment Condensation

For medicinal chemistry campaigns requiring the direct formation of an amide bond at a sterically hindered β-amino acid, the ability to convert the tert-butyl ester to an acid chloride with SOCl₂ provides a direct and atom-economical route. This skips the standard sequence of ester hydrolysis, acid activation, and coupling, thereby preserving the epimerizable chiral center and streamlining the synthesis of complex peptidomimetics [3].

High-Throughput Library Synthesis Favoring Liquid-Phase Handlers

In automated synthesis facilities, the compound's liquid physical form is a direct operational advantage over solid free acids or ester hydrochlorides. It can be dispensed precisely by volume with minimal solvent dilution, facilitating the rapid generation of diverse β-amino acid-derived screening libraries without clogging or weighing errors .

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